(2Z)-[2-(4-bromophenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile
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Overview
Description
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile is a complex organic compound that features a combination of bromophenyl, hydrazinylidene, phenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-bromophenylhydrazine. This intermediate then undergoes cyclization with 2-bromoacetophenone to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with malononitrile under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorophenyl)hydrazinylideneethanenitrile
- (2Z)-2-(4-fluorophenyl)hydrazinylideneethanenitrile
Uniqueness
The presence of the bromine atom in (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C17H11BrN4S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(2Z)-N-(4-bromoanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H11BrN4S/c18-13-6-8-14(9-7-13)21-22-15(10-19)17-20-16(11-23-17)12-4-2-1-3-5-12/h1-9,11,21H/b22-15- |
InChI Key |
JWJMOWFLWOZWDW-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)Br)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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